1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid is a compound commonly used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is often employed to protect amines during chemical reactions. This compound is valuable in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid undergoes several types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc protecting group can be selectively removed or substituted using reagents such as trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly employed for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine and carbon dioxide .
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the synthesis of peptides and proteins, where the Boc group protects amine functionalities during chain elongation.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
1-[(tert-Butoxy)carbonyl]-2-(methoxymethyl)pyrrolidine-2-carboxylic acid: Similar in structure but with a methoxymethyl group instead of a methyl group.
(2R)-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid: A stereoisomer with a similar Boc-protected structure.
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Another Boc-protected compound with a different core structure.
Uniqueness
1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of the Boc protecting group and the pyrrole core. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C11H17NO4 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-4-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h5-6H2,1-4H3,(H,13,14) |
InChI Key |
WNVARZQDIXKCFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCN1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.